molecular formula C9H10ClNO3 B136965 1-(3-Chloropropoxy)-3-nitrobenzene CAS No. 132636-13-6

1-(3-Chloropropoxy)-3-nitrobenzene

Cat. No.: B136965
CAS No.: 132636-13-6
M. Wt: 215.63 g/mol
InChI Key: TUVHZIRZPUPODN-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3 It is characterized by a benzene ring substituted with a nitro group at the third position and a 3-chloropropoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 3-nitrophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group can be further oxidized under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed:

    Aminobenzene Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Chloropropoxy)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound’s derivatives are explored for their potential therapeutic properties.

    Material Science: It can be used in the development of new materials with specific properties.

    Environmental Science: Studied for its impact on the environment and potential use in pollution control.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropoxy)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloropropoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

  • 1-(3-Chloropropoxy)-4-nitrobenzene
  • 1-(3-Chloropropoxy)-2-nitrobenzene
  • 1-(3-Chloropropoxy)-3-methoxybenzene

Comparison: 1-(3-Chloropropoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro and chloropropoxy groups on the benzene ring. This positioning influences its reactivity and potential applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research.

Properties

IUPAC Name

1-(3-chloropropoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVHZIRZPUPODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431847
Record name 1-(3-CHLOROPROPOXY)-3-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132636-13-6
Record name 1-(3-CHLOROPROPOXY)-3-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 3-nitrophenol (15.00 g, 108.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added drop-wise over 5 min to a cold (0-5° C.), stirring slurry of sodium hydride (3.42 g of an 80% dispersion in mineral oil, 114.0 mmol) in DMF (40 mL). The mixture was allowed to stir and warm to ambient temperature over 1 h. The mixture was cooled to 0-5° C., and 1-chloro-3-iodopropane (26.37 g, 127.0 mmol) was added drop-wise over 5 min. The resulting dark-brown mixture was stirred at ambient temperature for 2 h. Water (25 mL) was added, followed by saturated NaCl solution (25 mL), and the mixture was extracted with ether (4×50 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 19.75 g (85.1%) of an oil.
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25 mL
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Yield
85.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.